Ethyl 3-(2-benzylphenyl)-3-oxopropanoate
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Overview
Description
Ethyl 2-benzylbenzoylacetate is an organic compound with the molecular formula C17H16O3. It is an ester derived from benzoylacetic acid and ethyl alcohol. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-benzylbenzoylacetate can be synthesized through a multi-step process involving the reaction of benzoyl chloride with ethyl acetoacetate in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, followed by purification through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of ethyl 2-benzylbenzoylacetate involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-benzylbenzoylacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzoylacetate derivatives.
Reduction: Reduction reactions can convert it into corresponding alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzyl position
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination at the benzylic position.
Major Products Formed
Oxidation: Benzoylacetate derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Benzyl halides.
Scientific Research Applications
Ethyl 2-benzylbenzoylacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-benzylbenzoylacetate involves its interaction with specific molecular targets. It can act as a substrate for enzymes, leading to the formation of active metabolites. The pathways involved include ester hydrolysis and subsequent reactions with cellular components .
Comparison with Similar Compounds
Similar Compounds
Ethyl benzoylacetate: Similar in structure but lacks the benzyl group.
Methyl 3-oxo-3-phenylpropanoate: Another ester with a similar backbone but different substituents.
Ethyl acetoacetate: A simpler ester used in similar synthetic applications
Uniqueness
Ethyl 2-benzylbenzoylacetate is unique due to its specific structural features, which confer distinct reactivity and applications. The presence of both benzoyl and benzyl groups allows for diverse chemical transformations and makes it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C18H18O3 |
---|---|
Molecular Weight |
282.3 g/mol |
IUPAC Name |
ethyl 3-(2-benzylphenyl)-3-oxopropanoate |
InChI |
InChI=1S/C18H18O3/c1-2-21-18(20)13-17(19)16-11-7-6-10-15(16)12-14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3 |
InChI Key |
LTHMGKHLRDMBNS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC=CC=C1CC2=CC=CC=C2 |
Origin of Product |
United States |
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